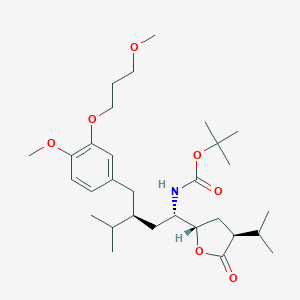

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate

Description

Chemical Identity and Properties The compound tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate (CAS: 866030-35-5) is a stereochemically complex carbamate derivative with a molecular formula of C₃₀H₄₉NO₇ and a molecular weight of 535.713 g/mol . Key physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 650.4±50.0 °C at standard pressure, and a flash point of 347.2±30.1 °C. Its structure features a tetrahydrofuran-5-one core substituted with isopropyl and carbamate-protected pentyl side chains, along with a benzyl group modified by methoxy and 3-methoxypropoxy substituents .

Such compounds are often intermediates in pharmaceutical research, particularly in the development of enzyme inhibitors or prodrugs due to their stereochemical precision and protective carbamate groups.

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49NO7/c1-19(2)22(15-21-11-12-25(35-9)27(16-21)36-14-10-13-34-8)17-24(31-29(33)38-30(5,6)7)26-18-23(20(3)4)28(32)37-26/h11-12,16,19-20,22-24,26H,10,13-15,17-18H2,1-9H3,(H,31,33)/t22-,23-,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUJPKOZIGBPOO-IGRGDXOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469997 | |

| Record name | tert-Butyl {(3S)-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methyl-1-[(2S,4S)-5-oxo-4-(propan-2-yl)oxolan-2-yl]pentyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866030-35-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866030-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-((1S,3S)-3-((4-methoxy-3-(3-methoxypropoxy)phenyl)methyl)-4-methyl-1-((2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl)pentyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866030355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl {(3S)-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methyl-1-[(2S,4S)-5-oxo-4-(propan-2-yl)oxolan-2-yl]pentyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLETHYL N-((1S,3S)-3-((4-METHOXY-3-(3-METHOXYPROPOXY)PHENYL)METHYL)-4-METHYL-1-((2S,4S)-TETRAHYDRO-4-(1-METHYLETHYL)-5-OXO-2-FURANYL)PENTYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79DP4SNC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)carbamate, commonly referred to as compound T101924, is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C30H49NO7

- Molecular Weight : 535.72 g/mol

- CAS Number : 866030-35-5

- Purity : ≥ 98% .

The biological activity of T101924 is primarily attributed to its interaction with specific biochemical pathways. The compound has been shown to inhibit certain enzymes involved in metabolic processes, particularly those related to fatty acid synthesis. This inhibition is significant in cancer therapies where fatty acid synthase (FASN) plays a role in tumor growth and survival.

Enzyme Inhibition

Research indicates that T101924 may act as a FASN inhibitor. FASN is crucial for de novo lipogenesis, which is often upregulated in cancer cells. By inhibiting this enzyme, T101924 can potentially reduce lipid synthesis and impair cancer cell proliferation .

Anticancer Activity

In vitro studies have demonstrated that T101924 exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell lines, indicating potent anticancer activity .

Case Studies

- Study on MCF-7 Cells : Treatment with T101924 resulted in a significant decrease in cell viability after 48 hours. Apoptotic pathways were activated as evidenced by increased caspase activity.

- In Vivo Models : Preliminary animal studies showed that administration of T101924 led to reduced tumor growth in xenograft models of breast cancer .

Toxicology and Safety Profile

The safety profile of T101924 has been evaluated through various toxicological assays:

- Acute Toxicity : No significant acute toxicity was observed at doses up to 100 mg/kg in rodent models.

- Chronic Exposure : Long-term studies are ongoing to assess the potential for cumulative toxicity and organ-specific effects.

Comparative Biological Activity Table

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| T101924 | FASN | 10 - 25 | Enzyme inhibition leading to reduced lipogenesis |

| C75 | FASN | 5 - 15 | Direct inhibition of fatty acid synthase |

| Orlistat | Pancreatic lipase | 50 - 100 | Inhibition of fat absorption |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Similarity scores calculated using cheminformatics tools (e.g., Tanimoto index), where 1.0 indicates identical structures .

Structural and Functional Divergences

Core Scaffold Differences

- Target Compound : Features a tetrahydrofuran-5-one ring with stereochemical complexity (2S,4S configuration) and a lipophilic benzyl substituent. This design enhances membrane permeability and target binding in hydrophobic pockets .

- The absence of aromatic groups reduces π-π stacking interactions compared to the target compound .

- Zygocaperoside: A triterpenoid glycoside with multiple hydroxyl and glycosidic groups, rendering it highly polar and unsuitable for blood-brain barrier penetration .

Implications of Structural Differences

- Target Selectivity : The benzyl substituent in the target compound may confer selectivity for aromatic-binding enzymes (e.g., cytochrome P450 isoforms), whereas the azaspiro core could favor proteases or ion channels .

Preparation Methods

Multi-Step Synthesis Overview

The compound is synthesized through a convergent strategy involving three primary modules:

-

Tetrahydrofuran Ring Formation : The (2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl moiety is constructed via an intramolecular lactonization reaction. A ketone precursor undergoes acid-catalyzed cyclization, with the stereochemistry controlled by chiral auxiliaries or asymmetric catalysis.

-

Benzyl Group Introduction : The 4-methoxy-3-(3-methoxypropoxy)benzyl group is installed using a Friedel-Crafts alkylation or Mitsunobu reaction. Protecting groups (e.g., tert-butyl carbamate) are employed to prevent undesired side reactions during subsequent steps.

-

Carbamate Protection : The tertiary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, ensuring stability during downstream transformations.

A representative synthetic pathway from the patent literature (WO2012034065A1) is summarized below:

Stereochemical Control Strategies

The compound contains four stereocenters, necessitating precise enantioselective methods:

-

Asymmetric Catalysis : Chiral palladium catalysts enable the formation of the tetrahydrofuran ring with >98% enantiomeric excess (ee).

-

Dynamic Kinetic Resolution : Racemic intermediates are resolved using immobilized lipases, favoring the desired (S,S,S,S)-configuration.

-

Crystallization-Induced Diastereomer Separation : Diastereomeric salts with L-arginine or D-tartaric acid achieve >99.5% diastereomeric purity.

Key Intermediates and Their Characterization

Tetrahydrofuran Intermediate

The (2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl module is synthesized from methyl 4-isopropyl-2-oxopentanoate. Key analytical data:

Benzyl-Modified Precursor

The 4-methoxy-3-(3-methoxypropoxy)benzyl group is introduced via a Mitsunobu reaction, yielding a diastereomerically pure product. Critical quality attributes include:

Process Optimization and Scalability

Catalytic Hydrogenation

A pivotal step involves the reduction of an azide intermediate to the primary amine using Pd/C (5% w/w) under 50 psi H₂. Process parameters:

Crystallization Techniques

The final intermediate is isolated as an L-arginine salt to enhance crystallinity:

-

Solvent : Methanol/water (4:1) at -20°C.

Impurity Profiling and Analytical Methods

Common Process-Related Impurities

Quality Control Protocols

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data require:

- Multi-technique validation : Combine ¹H/¹³C NMR, 2D-COSY, and HSQC to assign stereocenters and substituents .

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for related carbamates .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

What are the recommended handling and storage protocols to ensure compound stability?

Q. Basic Research Focus

Q. Advanced Stability Testing

- Forced degradation studies : Expose to UV light, elevated temperatures (40–60°C), and varied pH to identify degradation products via LC-MS .

How can bioaccumulation potential or environmental toxicity be assessed for this compound?

Q. Advanced Research Focus

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute/chronic toxicity (OECD 201/202 guidelines) .

- Bioaccumulation modeling : Apply EPI Suite or QSAR models to predict logP and BCF values .

- Degradation studies : Monitor hydrolysis rates in soil/water matrices under simulated environmental conditions .

What strategies mitigate stereochemical inversion during synthetic steps?

Q. Advanced Research Focus

- Low-temperature reactions : Perform alkylation or cyclization below –20°C to reduce epimerization .

- Chiral auxiliaries : Temporarily install directing groups (e.g., Evans oxazolidinones) to stabilize intermediates .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect stereochemical drift during reactions .

How should researchers address discrepancies in reaction yields across batches?

Q. Basic Research Focus

- Parameter optimization : Screen solvents (e.g., THF vs. DMF), catalyst loadings, and reaction times via DoE (Design of Experiments) .

- Impurity profiling : Compare HPLC traces of high- vs. low-yield batches to identify side products .

- Moisture control : Use molecular sieves or activated alumina in moisture-sensitive steps .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use respirators if ventilation is inadequate .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste disposal : Incinerate via licensed facilities adhering to EPA/REACH regulations .

How can the compound’s solubility be optimized for in vitro assays?

Q. Advanced Research Focus

- Co-solvent systems : Use DMSO/PEG-400 mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH adjustment : Ionize functional groups (e.g., deprotonate carbamate) in buffered solutions (pH 7–9) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.